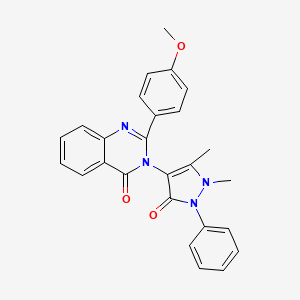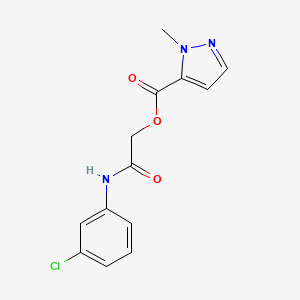![molecular formula C18H15F3N4OS B10879540 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10879540.png)
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound featuring a triazole ring, a trifluoromethyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Attachment of the Trifluoromethyl Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the trifluoromethyl phenyl group is attached to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown promise as an antimicrobial agent. The triazole ring is known for its ability to inhibit the growth of various bacterial and fungal strains.
Medicine
In medicine, research is focused on its potential as an anticancer agent. The compound’s ability to interfere with cellular processes makes it a candidate for the development of new cancer therapies.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, preventing substrate access.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Cell Membrane Disruption: The trifluoromethyl group can interact with cell membranes, altering their permeability and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar antimicrobial and anticancer properties.
Trifluoromethyl Phenyl Compounds: Compounds with this group are known for their stability and reactivity, making them useful in various applications.
Uniqueness
What sets 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE apart is the combination of the triazole ring, sulfanyl group, and trifluoromethyl phenyl group in a single molecule. This unique structure provides a versatile platform for the development of new drugs and materials with enhanced properties.
Properties
Molecular Formula |
C18H15F3N4OS |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H15F3N4OS/c1-12-23-24-17(25(12)13-7-3-2-4-8-13)27-11-16(26)22-15-10-6-5-9-14(15)18(19,20)21/h2-10H,11H2,1H3,(H,22,26) |
InChI Key |
BJVYUEAJMIXEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879459.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879463.png)
![Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10879471.png)
![2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10879475.png)

![1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879493.png)

![2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B10879503.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-({4-methyl-3,5-bis[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10879506.png)
![methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10879509.png)
![{(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B10879512.png)
![Dibenzo[a,c]phenazine-11,12-dicarbonitrile](/img/structure/B10879520.png)
![(2E)-3-(3-bromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10879532.png)
![Ethyl 2-{[({[2-(propanoylamino)phenyl]carbonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10879535.png)
